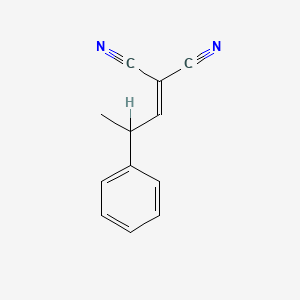
2-Phenylpropylidenemalononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpropylidenemalononitrile is an organic compound with the molecular formula C12H10N2 It is known for its unique structure, which includes a phenyl group attached to a propylidene chain, terminating in two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylpropylidenemalononitrile can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions: 2-Phenylpropylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropylidenemalononitrile oxides.
Reduction: Conversion to 2-phenylpropylidenediamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
2-Phenylpropylidenemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Phenylpropylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate pathways involved in cell signaling, apoptosis, and other cellular processes .
類似化合物との比較
Phenyl-2-nitropropene: Similar in structure but contains a nitro group instead of nitrile groups.
Benzylidenemalononitrile: Similar backbone but lacks the phenyl group on the propylidene chain.
Uniqueness: 2-Phenylpropylidenemalononitrile is unique due to its dual nitrile groups, which provide distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
88106-71-2 |
|---|---|
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
2-(2-phenylpropylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N2/c1-10(7-11(8-13)9-14)12-5-3-2-4-6-12/h2-7,10H,1H3 |
InChIキー |
GNGPAHQFSYSOEN-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(C#N)C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
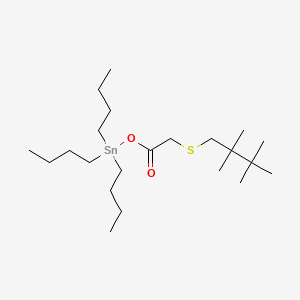
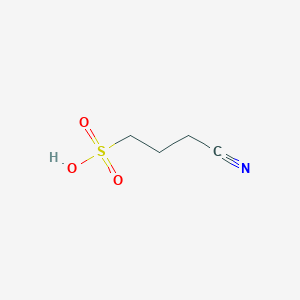

![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

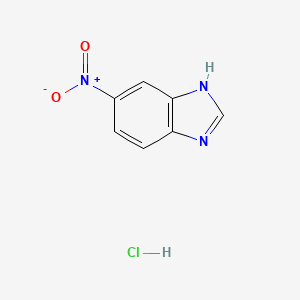
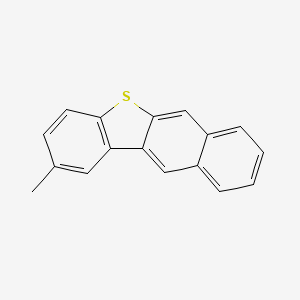


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
